molecular formula C8H12BrNSi B3259979 2-Bromo-5-trimethylsilylpyridine CAS No. 325958-97-2

2-Bromo-5-trimethylsilylpyridine

Cat. No. B3259979
Key on ui cas rn: 325958-97-2
M. Wt: 230.18 g/mol
InChI Key: RTWLWJUSMCRNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293905B2

Procedure details

To a reaction container equipped with a dropping funnel, 8 g of 2,5-dibromopyridine and 90 ml of diethyl ether were added. The obtained solution was cooled at −70° C. and then, 21.37 mL of butyl lithium (1.58 M/hexane solution) was added dropwise thereto. The obtained mixture was stirred for 1 hour and 30 minutes and then, a solution obtained by dissolving 4.32 mL of trimethylchlorosilane in 6.2 mL of diethyl ether was added dropwise thereto. The obtained mixture was stirred for 2 hours and 40 minutes and then, 60 mL of water was added dropwise thereto at 0° C. The obtained mixture was stirred at room temperature overnight and then, 30 mL of diethyl ether was added thereto. The obtained solution was extracted three times with 30 mL of diethyl ether. The obtained organic layers were mixed and dried with magnesium sulfate. After removing magnesium sulfate by filtration, the filtrate was concentrated to obtain a crude product. The crude product was purified with silica gel column chromatography to obtain 5.96 g of 2-bromo-5-trimethylsilylpyridine. Purity: 90% (area percentage value obtained by gas chromatography analysis).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
21.37 mL
Type
reactant
Reaction Step Two
Quantity
4.32 mL
Type
reactant
Reaction Step Three
Quantity
6.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.C([Li])CCC.[CH3:14][Si:15]([CH3:18])([CH3:17])Cl.O>C(OCC)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Si:15]([CH3:18])([CH3:17])[CH3:14])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
21.37 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
4.32 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
6.2 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred for 1 hour and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reaction container equipped with a dropping funnel
CUSTOM
Type
CUSTOM
Details
a solution obtained
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The obtained mixture was stirred for 2 hours and 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
at 0° C
STIRRING
Type
STIRRING
Details
The obtained mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The obtained solution was extracted three times with 30 mL of diethyl ether
ADDITION
Type
ADDITION
Details
The obtained organic layers were mixed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing magnesium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified with silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=NC=C(C=C1)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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